molecular formula C24H23N3O7S B5526600 2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate

2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate

Cat. No. B5526600
M. Wt: 497.5 g/mol
InChI Key: DWZNHLGYSDZTPD-PCLIKHOPSA-N
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Description

Synthesis Analysis

The synthesis of related complex organic molecules often involves multi-step reactions, starting from simpler precursors. While specific literature on this compound is sparse, similar compounds, such as methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart, have been prepared through multi-step syntheses from corresponding acetoacetic esters. These processes include steps such as etherification, sulfonyl chloride reactions, amination, and esterification, highlighting the complexity and precision required in synthesizing such molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of organic compounds like this one is often elucidated using spectroscopic methods (NMR, IR, MS) and, in some cases, X-ray crystallography. For instance, the molecular structures of closely related compounds were confirmed through these techniques, demonstrating the presence of complex functional groups and molecular frameworks (Ajibade & Andrew, 2021). These structural analyses are crucial for understanding the reactivity and properties of the molecule.

Scientific Research Applications

Facile Access to Bicyclic Sultams

Rassadin et al. (2009) explored the synthesis of methyl 3-aryl-2,2-dioxo-2-thia-3-azabicyclo[n.1.0]alkane-1-carboxylates using a process that might be relevant for synthesizing complex molecules like the one . This method involves sulfonylation and subsequent reactions to create bicyclic sultams, which could be analogous to the synthesis or functionalization steps for the target compound (Rassadin et al., 2009).

Synthesis of Pyrazoles

Moosavi‐Zare et al. (2013) described the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazole derivatives. While the target compound is not a pyrazole, the methodologies for activating and conducting multi-component reactions could offer insights into potential synthetic routes for complex molecules, highlighting the importance of catalyst selection in organic synthesis (Moosavi‐Zare et al., 2013).

Novel Therapeutic Agents for Alzheimer’s Disease

Abbasi et al. (2018) investigated the synthesis of sulfonamides as potential therapeutic agents for Alzheimer’s disease. The research included the development of new compounds through reactions involving sulfonyl chlorides, which could be relevant to the synthetic strategies for producing compounds with sulfonyl groups similar to the target compound (Abbasi et al., 2018).

Self-assembly of Tetra-nuclear Lanthanide Clusters

Wang et al. (2018) detailed the construction of carbonate complexes through reactions involving atmospheric CO2 fixation. While the specific chemistry differs from the target compound, the principles of self-assembly and coordination chemistry in the creation of complex structures may provide valuable insights for researchers working with multifunctional organic molecules (Wang et al., 2018).

Sulfonated Thin-film Composite Nanofiltration Membranes

Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes for dye treatment, demonstrating the application of sulfonated compounds in materials science. Though the application is different, understanding the functionalization and properties of sulfonated compounds could be relevant for exploring the material science applications of the target compound (Liu et al., 2012).

properties

IUPAC Name

[4-[(E)-[[2-[N-(benzenesulfonyl)anilino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O7S/c1-32-22-15-18(13-14-21(22)34-24(29)33-2)16-25-26-23(28)17-27(19-9-5-3-6-10-19)35(30,31)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZNHLGYSDZTPD-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[(E)-{[2-(N-phenylbenzenesulfonamido)acetamido]imino}methyl]phenyl methyl carbonate

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